

Application Notes and Protocols for R-6890

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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711

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Introduction

R-6890, also known as Spirochlorphine, is a potent opioid analgesic belonging to the spiropiperidine class of compounds. It functions as an agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR), making it a subject of interest for pain research and the development of novel analgesics.^{[1][2][3]} These application notes provide detailed protocols for the preparation of **R-6890** solutions and its characterization in various in vitro and in vivo experimental models.

Chemical Properties and Solubility

A summary of the key chemical properties of **R-6890** is provided in the table below.

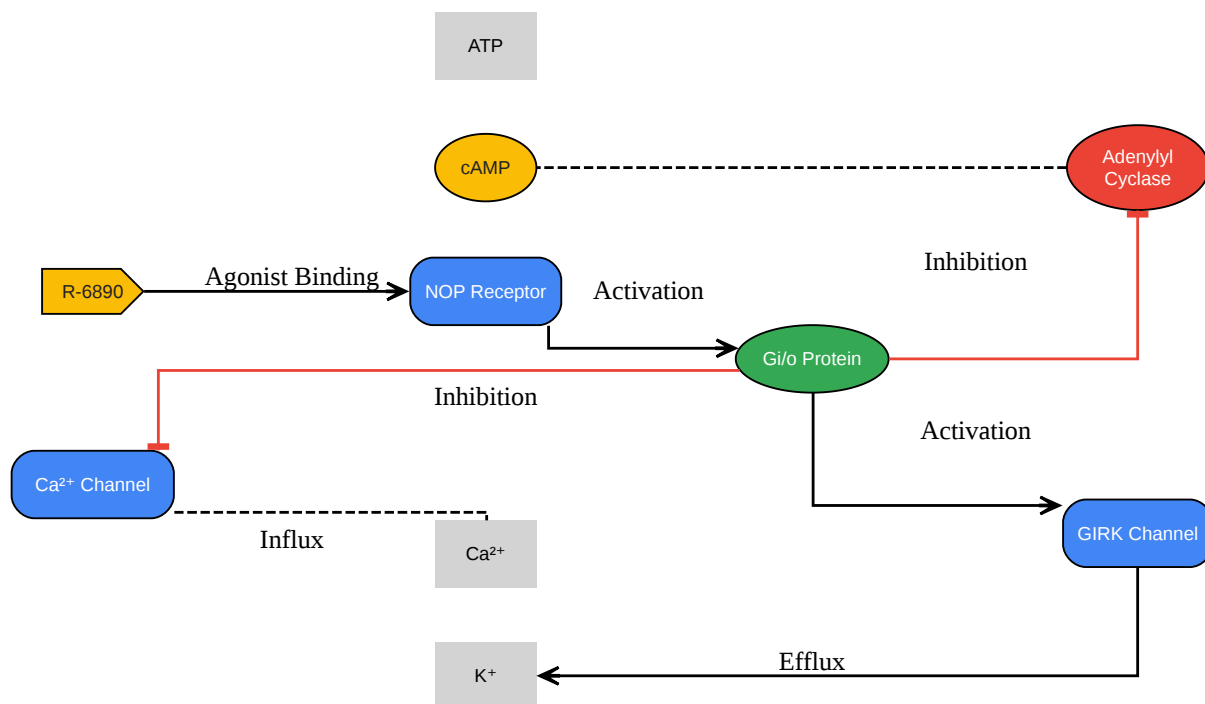
Property	Value
IUPAC Name	8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Synonyms	Spirochlorphine
Molecular Formula	C ₂₁ H ₂₄ ClN ₃ O
Molecular Weight	369.9 g/mol
CAS Number	3222-88-6
Solubility	Soluble in Acetone and DMSO
Formulation	Typically supplied as a solid
Purity	≥98%

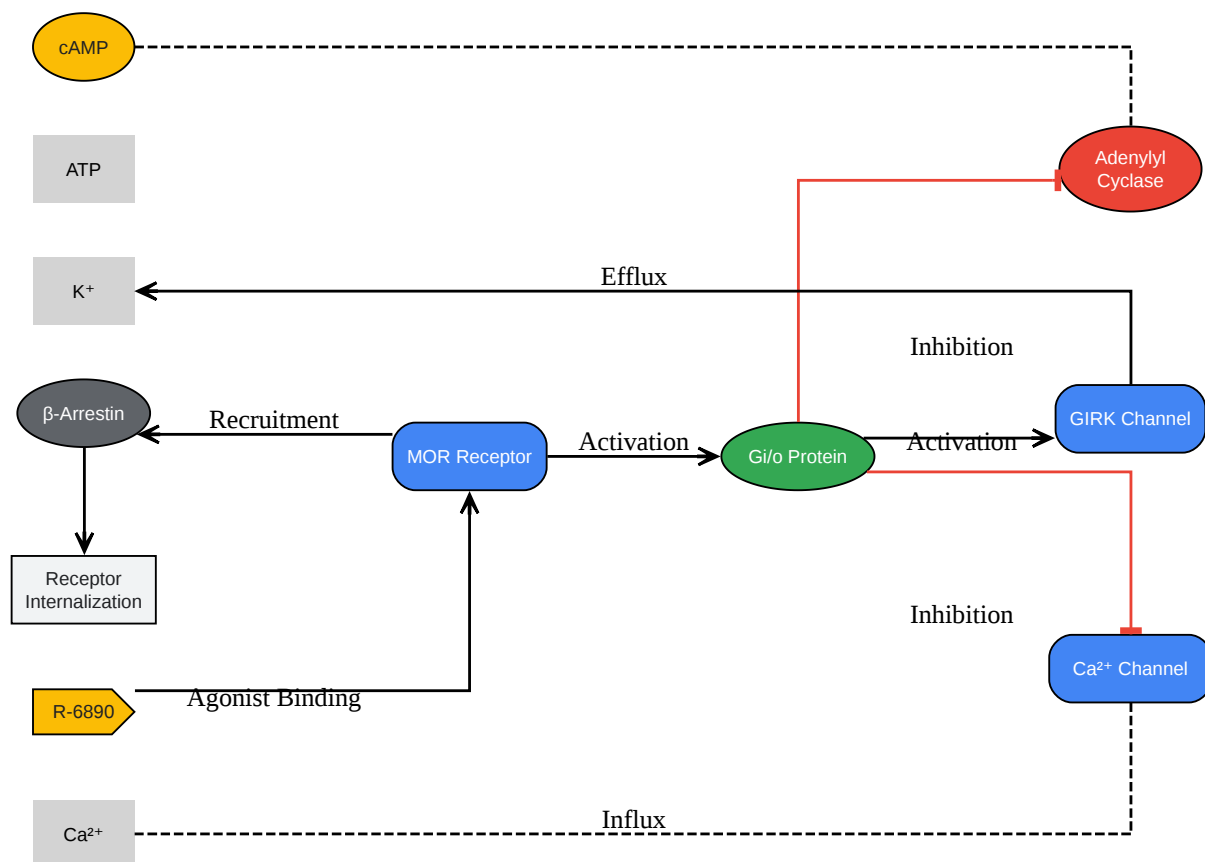
Note: **R-6890** is intended for research and forensic applications only and is not for human or veterinary use.

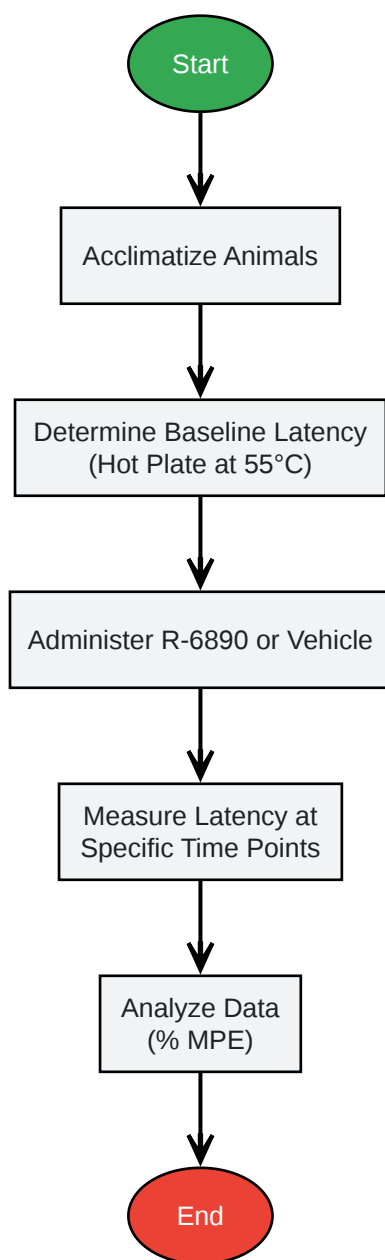
Mechanism of Action and Signaling Pathways

R-6890 exerts its effects through the activation of NOP and MOR, which are G-protein coupled receptors (GPCRs). The primary signaling cascade for both receptors involves coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channel activity, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.^{[1][4]}

Below are diagrams illustrating the signaling pathways associated with NOP and MOR activation.







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References

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